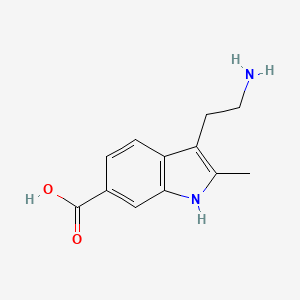

3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid” is an organic compound. It belongs to the class of organic compounds known as delta amino acids and derivatives. These are compounds containing a carboxylic acid group and an amino group . The compound has a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was achieved using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials . Another example is the synthesis of alkyl 3-(2-aminoethyl)-1H-indole-2-acetates starting from methyl 1H-indole-2-acetate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a carboxylic acid group, and an aminoethyl group . The conformational flexibility of the ethylamine side chain plays an important role in its binding to receptor sites .Chemical Reactions Analysis

The compound, due to its free radical scavenger properties, plays important roles in the human body including protecting cells from oxidative damages and maintaining cellular redox homeostasis . The radical scavenging by indolic compounds is strongly modulated by their functional residues .Physical And Chemical Properties Analysis

The physical properties of similar compounds, such as amino acids, are consistent with their dipolar ionic structure. They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures. They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Aplicaciones Científicas De Investigación

Carcinogenic Heterocyclic Amines

Research by Ushiyama et al. (1991) investigated the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, highlighting the continuous human exposure to these compounds through food. This study underscores the importance of detecting and understanding the metabolism of heterocyclic amines for evaluating their carcinogenic potential and human health implications (Ushiyama et al., 1991).

Metabolic Studies on Amino Acids

Another area of research involves the study of amino acids and their derivatives in various metabolic contexts. For instance, the antifibrinolytically active isomer of p-aminomethyl cyclohexane carboxylic acid (AMCA) was explored for its effects on plasminogen activation, offering potential clinical applications in antifibrinolytic therapy and bleeding disorders management (Andersson et al., 2009).

Diagnostic and Therapeutic Radiotracers

The synthesis and evaluation of radiolabeled compounds for medical imaging, such as [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid for brain tumor imaging, represent another significant application area. These studies contribute to the development of novel diagnostic tools and have profound implications for improving the detection and treatment of diseases (Shoup et al., 1999).

Environmental and Health Monitoring

Research into the environmental exposure to plasticizers, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), and its detection in human subjects, underscores the importance of monitoring chemical exposures and their potential health effects. This area of study is crucial for assessing environmental risks and developing safer chemical alternatives (Silva et al., 2013).

Direcciones Futuras

The compound and its derivatives have potential applications in various fields. For instance, a unique and versatile bifunctional linker 3-[(2-aminoethyl)dithio]propionic acid (AEDP)-modified gold nanoparticle (Au@PLL–AEDP–FITC) probe was designed for the simple, highly sensitive intracellular GSH detection, combined with the FRET technique . This suggests promising biological-medical applications in the future.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-3-2-8(12(15)16)6-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMHKHPRNICDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)C(=O)O)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2849724.png)

![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2849731.png)

![N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2849735.png)

![3-Amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2849737.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)